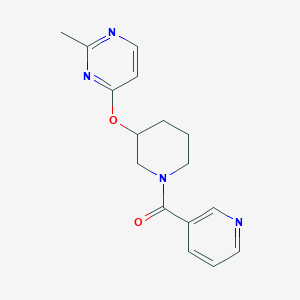
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This ring is attached to a pyrrolidine ring, which is a type of cyclic amine, and a phenyl group, which is a functional group made up of six carbon atoms in a cyclic arrangement .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-oxadiazole ring would contribute to the compound’s polarity, while the phenyl group would add a degree of aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole ring could make the compound polar and potentially capable of forming hydrogen bonds .Scientific Research Applications
PARP Inhibitor Development for Cancer Treatment
A study by Penning et al. (2009) discusses the development of PARP inhibitors that contain cyclic amine-containing benzimidazole carboxamide with a methyl-substituted quaternary center. These compounds, including ABT-888, have shown promise in cancer treatment due to their excellent PARP enzyme potency and cellular potency. ABT-888, in particular, demonstrated significant in vivo efficacy in cancer models when combined with other chemotherapeutic agents (Penning et al., 2009).
Anticancer and Antimicrobial Applications
Ravinaik et al. (2021) explored the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed moderate to excellent anticancer activities against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Ravinaik et al., 2021).
Antidiabetic Screening
Lalpara et al. (2021) investigated the antidiabetic properties of novel dihydropyrimidine derivatives, showcasing the application of similar compounds in diabetes research. The synthesized compounds were evaluated for their in vitro antidiabetic activity, highlighting their potential use in developing new antidiabetic medications (Lalpara et al., 2021).
Removal of Heavy Metals
Mansoori and Ghanbari (2015) developed novel, thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties for the removal of Co(II) and Ni(II) ions from aqueous solutions. This research points towards the environmental applications of similar compounds in treating and purifying water (Mansoori & Ghanbari, 2015).
Mechanism of Action
Target of Action
The compound N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, is a derivative of 1,2,4-oxadiazole . The primary targets of this compound are bacterial and fungal pathogens, specifically Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These pathogens are responsible for serious plant diseases that threaten food security .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . This moiety is a bioisostere of amide and shows better hydrolytic and metabolic stability , which could enhance the compound’s interaction with its targets.
Biochemical Pathways
The compound affects the biochemical pathways of the targeted pathogens, leading to their growth inhibition . .
Pharmacokinetics
The 1,2,4-oxadiazole moiety is known to have good metabolic stability , which could potentially enhance the compound’s bioavailability.
Result of Action
The compound exhibits strong antibacterial effects against Xoo and Xoc . It has been found to exhibit excellent antibacterial activity, with EC50 values superior to those of bismerthiazol (BMT) and thiodiazole copper (TDC) . This suggests that the compound is effective in inhibiting the growth and proliferation of these pathogens.
Future Directions
The oxadiazole ring is a common feature in many biologically active compounds, and researchers are continually developing new synthetic methods and exploring new applications for these compounds . Therefore, a compound like “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” could have potential uses in medicinal chemistry or other fields.
Biochemical Analysis
Biochemical Properties
Compounds with the 1,2,4-oxadiazole motif have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities
Cellular Effects
1,2,4-oxadiazoles have been shown to have anti-infective properties, suggesting that they may influence cell function by inhibiting the growth of infectious agents .
Molecular Mechanism
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties, which could potentially influence their interactions with biomolecules .
Metabolic Pathways
1,2,4-oxadiazoles are known to be versatile in the field of drug discovery, suggesting that they may interact with various enzymes or cofactors .
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-17-13(22-18-10)8-16-15(21)11-7-14(20)19(9-11)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDXWUMEZOXPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

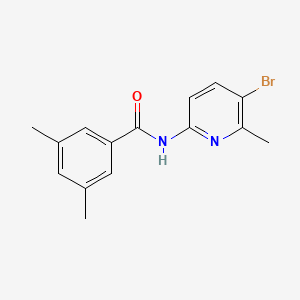
![2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2944425.png)
![{[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,6-difluorobenzoate](/img/structure/B2944428.png)
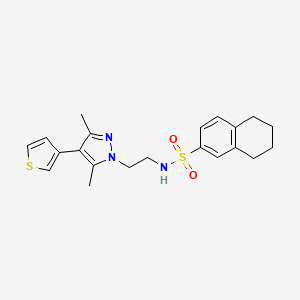
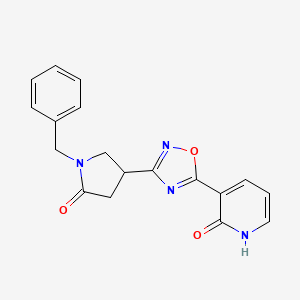
![(5-Phenyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2944431.png)
![N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2944433.png)

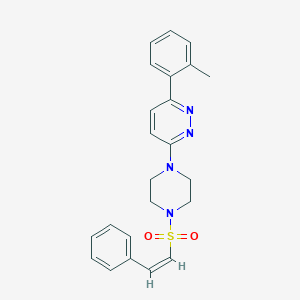
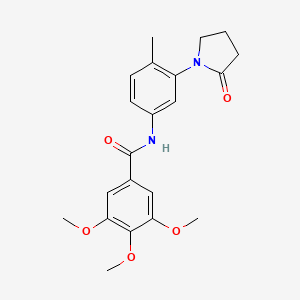
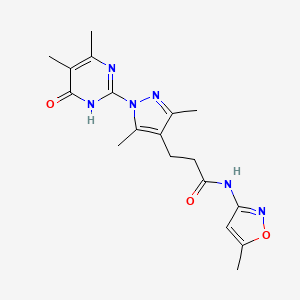
![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)
